5,7-diethyl-1,8-naphthyridin-2-amine
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Overview
Description
5,7-diethyl-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with ethyl groups at the 5 and 7 positions and an amino group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5,7-diethyl-1,8-naphthyridin-2-amine, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be eco-friendly, safe, and atom-economical .
Chemical Reactions Analysis
Types of Reactions
5,7-diethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Scientific Research Applications
5,7-diethyl-1,8-naphthyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 5,7-diethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-1,8-naphthyridin-2-amine: Similar structure but with methyl groups instead of ethyl groups.
1,5-naphthyridines: Another class of naphthyridines with different nitrogen atom arrangements.
Uniqueness
5,7-diethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 5 and 7 positions may enhance its lipophilicity and ability to interact with biological membranes .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
5,7-diethyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C12H15N3/c1-3-8-7-9(4-2)14-12-10(8)5-6-11(13)15-12/h5-7H,3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
QCEAQRJABCXQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=C1C=CC(=N2)N)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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